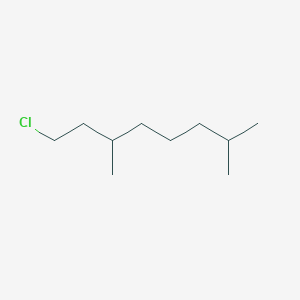
1-Chloro-3,7-dimethyloctane
Cat. No. B8704885
Key on ui cas rn:
5453-97-4
M. Wt: 176.72 g/mol
InChI Key: IFTYHSVPPGZJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06638646B2
Procedure details


184.4 g (1.48 mol) of p-methoxyphenol, 275.9 g (1.56 mol, 1.05 eq) of 3,7-dimethyl-1-octyl chloride, 106.9 g of KOH (85% strength, 1.62 mol, 1.09 eq) and 15.04 g of sodium iodide were dissolved in 620 ml of dry ethanol in a 2 l four-necked round-bottomed flask fitted with dropping funnel, high-efficiency condenser, gas outlet and magnetic stirrer bar, and heated at the boil for 64 hours with magnetic stirring. The mixture was cooled to room temperature, and the reaction solution was decanted off from the solid formed. The reaction solution was evaporated in a rotary evaporator. The solid was taken up in 400 ml of 10% strength aqueous NaOH solution. This solution was extracted twice with 400 ml of toluene each time. The organic phases were combined, washed with 100 ml of 10% strength aqueous NaOH solution and dried using Na2SO4. The solvent was distilled off under reduced pressure in a rotary evaporator. The residue was distilled under reduced pressure (1 mbar, head temperature: 159-162° C.), giving 372.4 g (1.41 mol, 95%) of 1-methoxy-4-(3,7-dimethyloctyloxy)benzene as a colorless oil.





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH3:10][CH:11]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH2:12][CH2:13]Cl.[OH-].[K+]>C(O)C.[I-].[Na+]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:13][CH2:12][CH:11]([CH3:10])[CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[CH:5][CH:4]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
184.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
275.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCl)CCCC(C)C
|
|
Name
|
|
|
Quantity
|
106.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
620 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
15.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at the boil for 64 hours with magnetic stirring
|
|
Duration
|
64 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was decanted off from the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was evaporated in a rotary evaporator
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted twice with 400 ml of toluene each time
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of 10% strength aqueous NaOH solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure in a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure (1 mbar, head temperature: 159-162° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)OCCC(CCCC(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.41 mol | |
| AMOUNT: MASS | 372.4 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
